molecular formula C33H26N4O5 B3718131 N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-{2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide

N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-{2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide

Cat. No.: B3718131
M. Wt: 558.6 g/mol
InChI Key: TZLUHSMIQISXFT-ACHPFKJPSA-N
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Description

“N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-{2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide” is a complex organic compound that features multiple functional groups, including benzodioxole, indole, and benzamide moieties

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N4O5/c38-31(24-11-5-2-6-12-24)34-26(19-23-15-16-28-29(20-23)42-21-41-28)32(39)36-35-30-25-13-7-8-14-27(25)37(33(30)40)18-17-22-9-3-1-4-10-22/h1-16,19-20,40H,17-18,21H2,(H,34,38)/b26-19+,36-35?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLUHSMIQISXFT-ACHPFKJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)N=NC3=C(N(C4=CC=CC=C43)CCC5=CC=CC=C5)O)NC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N=NC3=C(N(C4=CC=CC=C43)CCC5=CC=CC=C5)O)/NC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-{2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazine derivatives.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole and indole intermediates through condensation reactions, often using reagents like acetic anhydride or similar activating agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-{2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide” can undergo various chemical reactions, including:

    Oxidation: The benzodioxole and indole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties, potentially leading to new therapeutic agents.

Industry

In the industry, this compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-{2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-{2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide: shares similarities with other benzodioxole and indole derivatives.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Indole Derivatives: Compounds like indomethacin, a nonsteroidal anti-inflammatory drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-{2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide
Reactant of Route 2
N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-{2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide

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